2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile
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Overview
Description
The compound “2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetonitrile” is a derivative of isoxazole, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways. The most commonly reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including “this compound”, consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The SMILES string representation of a similar compound, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, isCOC1=CC=C (C2=CC (CN)=NO2)C=C1
. Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades due to their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications
Isoxazoline Derivatives in Medicinal Chemistry
Isoxazoline derivatives are notable for their significant biological and medicinal properties. These compounds serve as excellent intermediates for synthesizing a wide range of heterocycles and can undergo several chemical transformations. Their synthesis often involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions, showcasing their versatility in organic synthesis and potential in developing novel therapeutic agents (Laroum et al., 2019).
Anticancer Agents
Isoxazoline-containing natural products have been identified as promising anticancer agents. These compounds, found in natural sources, have shown potential in chemotherapeutic applications. The review of these compounds highlights their structural-activity relationships, stereochemical aspects influencing anticancer activity, and the synthetic pathways to achieve these compounds, suggesting a significant interest in leveraging isoxazoline frameworks for developing novel anticancer drugs (Kaur et al., 2014).
Environmental Applications
The environmental persistence and effects of sulfamethoxazole, a compound with different functional groups but relevant in the context of environmental science research, have been extensively reviewed. This research provides insight into the environmental fate, toxicity effects, and removal technologies for persistent organic pollutants. Such studies are crucial for understanding the environmental impact of chemical compounds and developing sustainable technologies for their removal (Prasannamedha & Kumar, 2020).
Future Directions
Given the wide range of biological activities exhibited by isoxazole derivatives, there is significant potential for the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-4-2-9(3-5-11)12-8-10(6-7-13)14-16-12/h2-5,8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLJBOMFDAHPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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